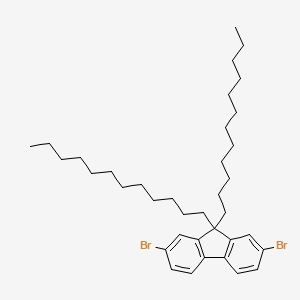

9,9-Didodecyl-2,7-dibromofluorene

Overview

Description

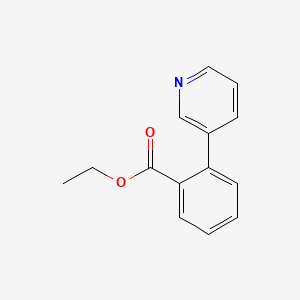

9,9-Didodecyl-2,7-dibromofluorene is an intermediate for polymeric light-emitting diodes . It is a light yellow powder .

Synthesis Analysis

This compound can be synthesized by reacting with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene .Molecular Structure Analysis

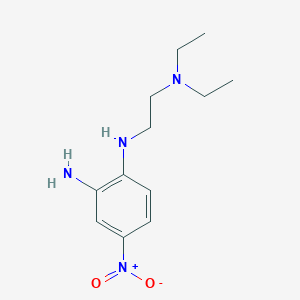

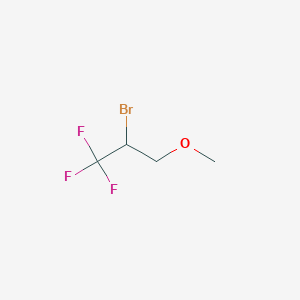

The molecular formula of this compound is C37H56Br2 . Its unique molecular structure, joined biphenyl at the 9-position for a maximum pi-conjugation and planar structure, contributes to its excellent optical and electronic properties .Chemical Reactions Analysis

This compound is used for the synthesis of polymer semiconductors, engaging either Suzuki coupling or Stille coupling reactions .Physical And Chemical Properties Analysis

This compound has a melting point of 50-55 °C and a boiling point of 180 °C at 0.15 mmHg . It has a density of 1.130±0.06 g/cm3 .Scientific Research Applications

Electro-Optical Properties

- Oligomers Based on Fluorene and 2,4-Difluorobenzene : A study explored the electro-optical properties of fluorene-based oligomers, including 9,9-didodecyl-fluorene, revealing interesting photostability and energy band gaps influenced by molecular architecture and the fluorine element. This research has implications for the development of new materials with specific optical properties (Qi-dan, 2008).

Nanoparticle Networks

- Functionalized Gold Nanoparticles : Gold nanoparticles functionalized with 9,9-didodecyl-2,7-bis-thiofluorene showed a uniform network formation and structural changes upon thermal treatment, indicating potential applications in nanotechnology and material sciences (Fontana et al., 2016).

Polyfluorene Derivatives

- Photoluminescence and Base Doping : A study on poly(2,7-fluorene) derivatives, including 9,9-disubstituted 2,7-dibromofluorenes, showed high blue emission with quantum yields, suggesting their usefulness in blue-light-emitting devices and potential in electronic applications (Ranger et al., 1997).

Organic Optoelectronic Devices

- Electron-Accepting Heterocycles : New quinoxalinothiadiazole-containing dibromides, including derivatives of 9,9-didodecyl-2,7-dibromofluorene, were synthesized for use in organic optoelectronic devices, demonstrating the chemical's potential in creating efficient narrow-bandgap conjugated polymers (Keshtov et al., 2016).

Photophysical Properties

- Triaryldiamines Based on 9,9-Diarylfluorene : The introduction of diarylamino groups in 9,9-diaryl-2,7-dibromofluorene resulted in novel triaryldiamines with unique photophysical properties and improved morphological stability, relevant for materials science and photonics (Wong et al., 2001).

Polymer Synthesis

- Polyfluorenes and Copolymers : Research into the synthesis of polyfluorenes and copolymers, using 9,9-disubstituted fluorene moieties like 2,7-dibromofluorene derivatives, highlighted their significance in the development of blue-light-emitting dyes and semiconducting polymers (Kappaun et al., 2006).

Mechanism of Action

Target of Action

The primary target of 9,9-Didodecyl-2,7-dibromofluorene, also known as 2,7-Dibromo-9,9-didodecyl-9H-fluorene, is the polymeric light-emitting diodes (LEDs) . This compound serves as an intermediate in the synthesis of these LEDs .

Mode of Action

The compound interacts with its targets through a process known as Suzuki coupling or Stille coupling reactions . These are types of cross-coupling methods used in organic chemistry to create carbon-carbon bonds between two different types of compounds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis ofpolymer semiconductors , which are used in the construction of LEDs .

Result of Action

The result of the action of this compound is the successful synthesis of polymeric light-emitting diodes . These LEDs have a wide range of applications, including display technologies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place and is incompatible with oxidizing agents . These factors can influence the compound’s stability and efficacy in the synthesis of polymeric LEDs .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

9,9-Didodecyl-2,7-dibromofluorene plays a significant role in biochemical reactions, particularly in the synthesis of polymer semiconductors . It interacts with various enzymes and proteins during these reactions. For instance, it can engage in Suzuki coupling or Stille coupling reactions, which are catalyzed by palladium-based enzymes . These interactions are crucial for the formation of polymeric structures that exhibit unique electronic properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its presence can alter the expression of genes involved in the synthesis of polymeric materials, thereby affecting the overall metabolic activity of the cell. Additionally, it can impact cell signaling pathways that regulate cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes involved in polymerization reactions, leading to changes in gene expression. The compound’s bromine atoms play a crucial role in these interactions, as they can form covalent bonds with specific amino acid residues in enzymes, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to oxidizing agents . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the synthesis of polymeric materials without causing significant toxicity . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of polymeric materials . It interacts with enzymes such as palladium-based catalysts, which facilitate its incorporation into polymeric structures. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These proteins facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of the cell, such as the cell membrane.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the endoplasmic reticulum, where it participates in the synthesis of polymeric materials. This localization is essential for its role in modulating cellular processes.

properties

IUPAC Name |

2,7-dibromo-9,9-didodecylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56Br2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOUJVGPGBSIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408708 | |

| Record name | 9,9-Didodecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286438-45-7 | |

| Record name | 9,9-Didodecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-didodecylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)